molecular formula C6H3ClN4O2 B6189214 2-azido-1-chloro-3-nitrobenzene CAS No. 29105-94-0

2-azido-1-chloro-3-nitrobenzene

Cat. No.: B6189214
CAS No.: 29105-94-0
M. Wt: 198.57 g/mol
InChI Key: NGRMIHWVLGLSAJ-UHFFFAOYSA-N
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Description

2-Azido-1-chloro-3-nitrobenzene: is an aromatic compound characterized by the presence of azido, chloro, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-1-chloro-3-nitrobenzene typically involves the nitration of 2-chloroaniline to form 2-chloro-3-nitroaniline, followed by diazotization and subsequent azidation. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for diazotization, and sodium azide for the azidation step .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize safety and efficiency, given the potentially hazardous nature of azides and nitro compounds .

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1-chloro-3-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Derivatives: Various azido-substituted benzene derivatives.

    Amino Derivatives: 2-amino-1-chloro-3-nitrobenzene.

    Triazoles: 1,2,3-triazole derivatives.

Mechanism of Action

The mechanism of action of 2-azido-1-chloro-3-nitrobenzene involves its functional groups:

Properties

CAS No.

29105-94-0

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.57 g/mol

IUPAC Name

2-azido-1-chloro-3-nitrobenzene

InChI

InChI=1S/C6H3ClN4O2/c7-4-2-1-3-5(11(12)13)6(4)9-10-8/h1-3H

InChI Key

NGRMIHWVLGLSAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=[N+]=[N-])[N+](=O)[O-]

Purity

95

Origin of Product

United States

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